1-Oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula . It features a spirocyclic structure that incorporates an oxygen atom and a nitrile functional group. This compound is of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. The synthesis of 1-oxaspiro[2.6]nonane-2-carbonitrile can be accomplished through various synthetic routes, often involving the reaction of suitable precursors with nitrile sources under controlled conditions.
1-Oxaspiro[2.6]nonane-2-carbonitrile belongs to the class of spirocyclic compounds, characterized by their distinctive structures where two or more rings share a common atom. Specifically, it is classified as an oxaspiro compound due to the presence of an oxygen atom in its spirocyclic framework. The compound’s molecular weight is approximately 151.21 g/mol, and it has been identified as a building block for more complex organic molecules in both academic and industrial research.
The synthesis of 1-oxaspiro[2.6]nonane-2-carbonitrile can be achieved through several methods:
The specific reaction conditions often include organic solvents such as diethyl ether or tetrahydrofuran, and may require catalysts or specific temperature settings to optimize yields and selectivity.
The molecular structure of 1-oxaspiro[2.6]nonane-2-carbonitrile can be represented using various chemical notation systems:
The spirocyclic arrangement contributes to its unique chemical properties, allowing for diverse reactivity patterns.
1-Oxaspiro[2.6]nonane-2-carbonitrile participates in several notable chemical reactions:
These reactions enhance its utility in synthetic organic chemistry.
The mechanism of action of 1-oxaspiro[2.6]nonane-2-carbonitrile primarily revolves around its interactions with specific molecular targets within biological systems:
Ongoing research aims to elucidate these interactions further for potential therapeutic applications.
1-Oxaspiro[2.6]nonane-2-carbonitrile exhibits several important physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-Oxaspiro[2.6]nonane-2-carbonitrile |
| InChI | InChI=1S/C9H13NO/c10-7-8-9(11-8)5-3-1-2-4-6-9/h8H,1-6H2 |
| InChI Key | OPHREDJYBDGDQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC2(CC1)C(O2)C#N |
These properties are crucial for understanding its behavior in various chemical environments and applications.
1-Oxaspiro[2.6]nonane-2-carbonitrile has several applications across scientific fields:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8